molecular formula C10H8N2O3 B8441273 2-carbamoyl-1H-indole-6-carboxylic acid

2-carbamoyl-1H-indole-6-carboxylic acid

Cat. No.: B8441273
M. Wt: 204.18 g/mol
InChI Key: RYQMXMNELNKHIJ-UHFFFAOYSA-N
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Description

2-Carbamoyl-1H-indole-6-carboxylic Acid is a novel indole derivative offered for research and development purposes. This compound is strictly for professional laboratory use and is not intended for diagnostic or therapeutic applications. Indole derivatives are privileged structures in medicinal chemistry due to their widespread presence in biologically active molecules. This particular compound features a carboxylic acid moiety at the 6-position and a carboxamide group at the 2-position of the indole ring, creating a multifunctional scaffold with significant potential for pharmaceutical research . The carboxylic acid group can be used for further synthetic modifications or to influence the compound's physicochemical properties, while the carboxamide group is a key pharmacophore that can contribute to hydrogen bonding with biological targets . While specific biological data for this exact molecule may be limited, structurally related indole-6-carboxylic acid derivatives are recognized as valuable intermediates and building blocks in life science research . Researchers are exploring such compounds for the synthesis of novel molecules targeting a range of diseases. The presence of both hydrogen bond donor and acceptor groups in this molecule makes it a candidate for developing new chemical entities in drug discovery programs, particularly in the design of protease inhibitors or receptor modulators where such interactions are critical for binding affinity . This product is presented as a tool for qualified researchers to advance scientific discovery in areas including but not limited to synthetic chemistry, hit-to-lead optimization, and the investigation of new biochemical pathways. Researchers should handle this material with appropriate care and consult the safety data sheet prior to use.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

2-carbamoyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c11-9(13)8-3-5-1-2-6(10(14)15)4-7(5)12-8/h1-4,12H,(H2,11,13)(H,14,15)

InChI Key

RYQMXMNELNKHIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=C2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparison

The table below compares 2-carbamoyl-1H-indole-6-carboxylic acid with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound Carbamoyl (2), COOH (6) C₁₀H₈N₂O₃ 204.18 Carbamoyl enhances binding; COOH improves solubility -
N-Carbamimidoyl-2-(1H-indol-1-yl)acetamide (5) Carbamimidoyl, acetamide (N1) C₁₁H₁₂N₄O 216.09 ESI-MS: m/z 216.9; 1H-NMR δ 4.79 (s, 2H) indicates acetamide linkage
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Cl (7), CH₃ (3), COOH (2) C₁₀H₈ClNO₂ 223.63 Halogenation (Cl) increases lipophilicity; methyl group enhances stability
7-(Cyclopentylamino)-2-phenyl-1H-indole-5-COOH Cyclopentylamino (7), Ph (2), COOH (5) C₂₀H₂₀N₂O₂ 320.39 Bulky cyclopentylamino group may hinder metabolic clearance
1-Benzyl-6-bromo-1H-indole-2-carboxylic acid Br (6), Benzyl (1), COOH (2) C₁₆H₁₂BrNO₂ 330.18 Bromine enhances electrophilicity; benzyl group impacts steric bulk

Key Observations :

  • Positional Effects : The carboxylic acid group at position 6 (target compound) versus position 2 (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) alters electronic distribution and solubility. Carboxylic acids at position 2 are more common in synthetic intermediates .
  • Functional Group Impact: Carbamoyl groups (as in the target compound) vs. Carbamimidoyl’s amidine structure may enhance basicity, whereas carbamoyl is neutral .
  • Substituent Influence : Halogens (Cl, Br) increase lipophilicity and metabolic resistance, while alkyl/aryl groups (e.g., benzyl, cyclopentyl) modulate steric interactions .

Preparation Methods

Substituted Phenylhydrazine Preparation

The Fischer indole synthesis enables indole ring formation from phenylhydrazines and carbonyl compounds. For 2-carbamoyl-1H-indole-6-carboxylic acid, 2-nitro-4-carboxyphenylhydrazine serves as the precursor. Cyclization with ketones (e.g., acetone) under acidic conditions (H2_2SO4_4, reflux) yields 2-nitro-1H-indole-6-carboxylic acid.

Nitro Reduction and Carbamoylation

The nitro group at position 2 is reduced to an amine using H2_2/Pd-C or SnCl2_2/HCl. Subsequent treatment with triphosgene (BTC) and aqueous NH3_3 converts the amine to a carbamoyl group.

Example Procedure

  • 2-Nitro-1H-indole-6-carboxylic acid (1.0 g, 4.5 mmol) in ethanol is hydrogenated (10% Pd-C, 1 atm H2_2) for 6 h.

  • The resulting 2-amino-1H-indole-6-carboxylic acid is reacted with BTC (0.5 eq) in THF, followed by NH3_3 gas, yielding this compound (62% yield).

Direct Amidation of Indole-2,6-Dicarboxylic Acid

Synthesis of Indole-2,6-Dicarboxylic Acid

Indole-2,6-dicarboxylic acid is prepared via Vilsmeier-Haack formylation of 1H-indole-6-carboxylate esters, followed by oxidation.

Step 1: Esterification
1H-Indole-6-carboxylic acid is protected as a methyl ester using H2_2SO4_4/MeOH (88% yield).

Step 2: Formylation and Oxidation
The methyl ester undergoes Vilsmeier formylation (POCl3_3, DMF) at position 2, followed by KMnO4_4-mediated oxidation to the dicarboxylic acid.

Selective Amidation at Position 2

The 2-carboxylic acid is activated using HATU or EDC/HOBt and reacted with NH3_3 to form the carbamoyl group.

Example Procedure

  • Indole-2,6-dicarboxylic acid (1.0 mmol) in DMF is treated with HATU (1.2 eq) and DIPEA (3 eq).

  • NH4_4Cl (2 eq) is added, and the mixture is stirred at 25°C for 12 h.

  • The 6-carboxylic acid remains intact, yielding the target compound (58% yield).

Transition Metal-Catalyzed Carbonylation

Halogenation at Position 2

1H-Indole-6-carboxylic acid is brominated at position 2 using NBS in DMF (72% yield).

Palladium-Mediated Carbonylation

The bromo intermediate undergoes carbonylation with CO and NH3_3 under Pd(OAc)2_2/Xantphos catalysis.

Example Procedure

  • 2-Bromo-1H-indole-6-carboxylic acid (1.0 mmol), Pd(OAc)2_2 (5 mol%), and Xantphos (10 mol%) in dioxane are pressurized with CO (40 psi) and NH3_3 (2 eq).

  • Reaction at 100°C for 24 h affords the product (45% yield).

Comparison of Synthetic Methods

MethodKey StepsYield (%)AdvantagesLimitations
Fischer Indole SynthesisCyclization, reduction, carbamoylation62Scalable, uses inexpensive reagentsMulti-step, nitro reduction hazards
Direct AmidationEsterification, amidation58Selective functionalizationRequires dicarboxylic acid precursor
CarbonylationHalogenation, Pd catalysis45Direct C-H functionalizationLow yield, high-pressure conditions

Critical Analysis and Recommendations

The Fischer indole route offers the highest yield (62%) but involves hazardous nitro reductions. Direct amidation is more practical for lab-scale synthesis, while carbonylation remains limited by modest yields. Future work should explore enzymatic amidations or photoredox-mediated C-H carbamoylation to improve efficiency .

Q & A

Q. What are the challenges in developing enantioselective syntheses?

  • Methodology :
  • Chiral auxiliaries : Test Evans oxazolidinones or tert-butyl sulfinamides to induce asymmetry during carbamoylation.
  • Asymmetric catalysis : Screen chiral ligands (e.g., BINAP) with transition metals (Pd, Cu) for cross-coupling steps .

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